4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde
CAS No.: 1350760-31-4
Cat. No.: VC2762449
Molecular Formula: C18H16FNO
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1350760-31-4 |
---|---|
Molecular Formula | C18H16FNO |
Molecular Weight | 281.3 g/mol |
IUPAC Name | 4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3 |
Standard InChI Key | WOHGKDZHTGLKNV-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O |
Canonical SMILES | CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O |
Introduction
Chemical Identity and Basic Properties
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a substituted indole compound characterized by a fluorophenyl substituent at the 4-position of the indole ring system, an isopropyl group at the nitrogen position (N1), and a carbaldehyde functional group at position 3. This compound has gained attention in medicinal chemistry research due to its unique structural features .
Property | Value |
---|---|
CAS Number | 1350760-31-4 |
Molecular Formula | C₁₈H₁₆FNO |
Molecular Weight | 281.33 g/mol |
IUPAC Name | 4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde |
PubChem CID | 87139971 |
Physical State | Solid |
Storage Conditions | 2-8°C |
The compound features a heterocyclic indole core with three key substituents that define its chemical identity and reactivity profile . The presence of the fluorine atom on the pendant phenyl ring imparts specific electronic properties that can influence both the compound's physical characteristics and its potential biological interactions .
Structural Characteristics
Molecular Structure
The molecular structure of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde consists of an indole scaffold with specific substitution patterns. The indole ring system serves as the core structure, with the following substituents :
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A 4-fluorophenyl group attached at position 4 of the indole ring
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An isopropyl group attached to the nitrogen atom (position 1)
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A carbaldehyde group (CHO) attached at position 3
Chemical Identifiers
Various chemical notations provide precise identification of this compound in databases and literature:
Identifier Type | Notation |
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SMILES | CC(C)N1C=C(C=O)C2=C(C=CC=C21)C3=CC=C(F)C=C3 |
InChI | InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3 |
InChIKey | WOHGKDZHTGLKNV-UHFFFAOYSA-N |
These standardized identifiers allow for unambiguous identification of the compound across chemical databases and literature .
Differentiating Structural Isomers
It is important to distinguish 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde from structurally similar compounds, particularly its positional isomer 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (CAS: 101125-34-2). While these compounds share similar molecular formulas and substituent groups, they differ significantly in their structural arrangement and, consequently, in their chemical and biological properties .
Feature | 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |
---|---|---|
CAS Number | 1350760-31-4 | 101125-34-2 |
Fluorophenyl Position | Position 4 of indole | Position 3 of indole |
Carbaldehyde Position | Position 3 of indole | Position 2 of indole |
InChIKey | WOHGKDZHTGLKNV-UHFFFAOYSA-N | NPWWALYZZIFFPB-UHFFFAOYSA-N |
These structural differences likely influence the electronic distribution, reactivity patterns, and potential biological interactions of these compounds .
Physical and Chemical Properties
Physical Characteristics
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is typically found as a solid at room temperature. Commercial samples are typically available with a purity of approximately 95% . The compound requires storage at 2-8°C to maintain stability, suggesting potential sensitivity to heat, light, or atmospheric conditions .
Related Indole Derivatives and Structural Comparisons
Comparison with Indole-3-carbaldehyde
Indole-3-carbaldehyde (CAS: 487-89-8) represents a simpler structural analog without the 4-fluorophenyl and isopropyl substituents. This parent compound has been more extensively studied and provides context for understanding the potential properties of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde .
Property | Indole-3-carbaldehyde | 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde |
---|---|---|
Molecular Formula | C₉H₇NO | C₁₈H₁₆FNO |
Molecular Weight | 145.16 g/mol | 281.33 g/mol |
Melting Point | 193-198°C | Not widely reported |
Water Solubility | Insoluble | Likely limited solubility |
Biological Activity | Antifungal properties documented | Limited data available |
Indole-3-carbaldehyde has demonstrated antifungal properties and serves as a metabolite of dietary L-tryptophan synthesized by gastrointestinal bacteria . It acts as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . These properties provide potential research directions for investigating the biological activities of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde.
Structural Relationship to Fluorinated Indole Compounds
Fluorinated indole derivatives have attracted significant attention in medicinal chemistry research due to the unique properties conferred by the fluorine substituent. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modify the electronic properties of molecules .
Studies on related compounds such as bis(4-fluorophenyl) derivatives have shown structure-activity relationships regarding their affinity for dopamine transporters, with fluorine substitution often improving binding profiles . While direct data on the pharmacological properties of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is limited, these structural relationships suggest potential research directions.
Future Research Directions
Several promising research avenues for 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde include:
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Structure-activity relationship studies comparing its biological activities with related indole derivatives
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Investigation of its potential as a synthetic building block for more complex bioactive molecules
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Exploration of its interactions with relevant biological targets, such as enzymes and receptors
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Development of improved synthetic routes for its preparation and chemical modification
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Computational studies to predict its physicochemical properties and potential biological interactions
The unique substitution pattern of this compound provides opportunities for diverse research applications in medicinal chemistry, organic synthesis, and materials science.
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